alpha-D-3-Ketoglucopyranose
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Overview
Description
The compound A9ZHA5HS4R α-D-3-ketoglucopyranose , is a derivative of glucose. It is characterized by its molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . This compound is notable for its unique stereochemistry, featuring four defined stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of α-D-3-ketoglucopyranose typically involves the oxidation of glucose derivatives. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or sodium periodate (NaIO4) under controlled conditions to selectively oxidize the hydroxyl group at the third carbon position to a keto group.
Industrial Production Methods
Industrial production of α-D-3-ketoglucopyranose may involve biotechnological approaches using enzymes such as glucose oxidase to catalyze the oxidation process. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
α-D-3-ketoglucopyranose undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming glucose derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Glucose derivatives
Substitution: Substituted glucose derivatives
Scientific Research Applications
α-D-3-ketoglucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Investigated for its potential role in drug development, particularly in designing inhibitors for carbohydrate-processing enzymes.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of α-D-3-ketoglucopyranose involves its interaction with specific enzymes and molecular targets. For instance, it can act as an inhibitor or substrate for enzymes involved in carbohydrate metabolism, such as glucosidases and glycosyltransferases . The keto group at the third carbon position plays a crucial role in these interactions, affecting the enzyme’s activity and the overall metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
Glucose: The parent compound of α-D-3-ketoglucopyranose, differing by the presence of a hydroxyl group instead of a keto group at the third carbon.
Fructose: Another keto sugar, but with the keto group at the second carbon position.
Mannose: An epimer of glucose, differing in the configuration at the second carbon.
Uniqueness
α-D-3-ketoglucopyranose is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
906351-74-4 |
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Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(2S,3S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3-,5-,6+/m1/s1 |
InChI Key |
APIQNBNBIICCON-KWDZRWNJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H](C(=O)[C@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(=O)C(C(O1)O)O)O)O |
Origin of Product |
United States |
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